molecular formula C12H18N2O4 B1212751 (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid CAS No. 19746-33-9

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid

Cat. No. B1212751
CAS RN: 19746-33-9
M. Wt: 254.28 g/mol
InChI Key: YQHPCDPFXQXCMV-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of amino acids and their derivatives, including molecules structurally related to "(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid," involves various synthetic pathways. For instance, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid illustrates the complexity and efficiency of amino acid synthesis techniques M. Adamczyk & R. E. Reddy, 2001.

Molecular Structure Analysis

The molecular structure of compounds related to "(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid" is characterized by their amino acid backbone and furan components. Studies on similar molecules demonstrate the importance of the hydrophobic, flexible structure provided by 6-aminohexanoic acid, highlighting the role of such structures in various applications A. Markowska, Adam R Markowski, & Iwona Jarocka-Karpowicz, 2021.

Chemical Reactions and Properties

Chemical reactions involving furan derivatives are diverse and include three-component synthesis approaches, showcasing the reactivity of furan components under different conditions N. Y. Lisovenko, A. V. Dryahlov, & M. V. Dmitriev, 2016. Additionally, the synthesis and conformational analysis of amino acid analogues, like the cyclobutane amino acid analogues of furanomycin, indicate the potential for creating structurally unique and biologically significant molecules A. Avenoza et al., 2010.

Physical Properties Analysis

While specific studies on the physical properties of "(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid" were not directly found, analogous compounds exhibit interesting physical properties that can be inferred. The study of similar compounds, such as amino acid derivatives, provides insights into solubility, crystallinity, and other physical characteristics that define their utility in various fields J. I. Kremer et al., 2023.

Chemical Properties Analysis

The chemical properties of furan-containing amino acids and their derivatives, including reactivity, stability, and interaction with other molecules, are crucial for understanding their potential applications. For example, the study on amino acid-catalyzed formation of 2-vinylfuran from lipid-derived 4-oxo-2-hexenal highlights the catalytic potential of amino acids in synthesizing furan derivatives Zhen Zeng et al., 2015.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : Synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives has been achieved with good overall yield. Such synthesis is crucial for exploring the compound's potential applications in various scientific fields (Adamczyk & Reddy, 2001).

  • Schiff's Bases Derivatives : Schiff's bases derived from lysine (an amino acid) and various aldehydes, including forms of hexanoic acid, have been evaluated as corrosion inhibitors for mild steel. This highlights the compound's potential in material science and corrosion prevention (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Biochemical Applications

  • Fluorescent Protecting Group : Derivatives of hexanoic acid, such as 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, have been developed for protecting hydroxyl groups and as a sensitive detectable protecting group in DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).

  • Fungal Compounds Study : Studies on fungi have isolated and characterized compounds like (2S)-2-amino-6-hydroxy-4-hexynoic acid, highlighting the role of such amino acids in natural products and potential medicinal applications (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).

Pharmaceutical Research

  • Synthesis of Medicinal Compounds : Research on the facile synthesis of amino acids, including (2S,3R)-3-amino-2-hydroxycarboxylic acids, has implications for the development of pharmaceuticals such as Amastatin and Bestatin (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

  • Enantioselective Synthesis for Pharmaceuticals : Novel methods for the enantioselective synthesis of furan-2-yl amines and amino acids have been developed, which are critical for pharmaceutical applications (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Chemical Industry Applications

  • Hydrophobic Structural Element : 6-aminohexanoic acid, a related compound, has been noted for its role in the synthetic fibers industry (nylon) and as a linker in biologically active structures, demonstrating its importance beyond pharmaceuticals (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Corrosion Inhibition

  • Corrosion Inhibitor Synthesis : Schiff's bases derived from hexanoic acid have been synthesized and shown to act as corrosion inhibitors, indicating their practical applications in protecting materials (Gupta et al., 2016).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and potential future applications or areas of study .

properties

IUPAC Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPCDPFXQXCMV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid

CAS RN

19746-33-9
Record name Furosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19746-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019746339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9XU89FM3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RK Singla, AK Dubey, SM Ameen, S Montalto… - Analytical methods for …, 2018 - Springer
The importance of Maillard reaction products is correlated with two main problems concerning the production and the commercialisation of foods and beverages: the loss of nutritional …
Number of citations: 5 link.springer.com

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